N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide
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Description
N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide is a useful research compound. Its molecular formula is C21H31N3O2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.24162724 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Research has led to the synthesis of numerous analogs and derivatives related to piperazine and cyclopropylmethyl structures, focusing on their chemical characterization and potential bioactivity. For instance, the synthesis of amide derivatives of quinolone and their antimicrobial studies have been explored, providing insights into the structural requirements for antimicrobial activity (Patel, N., Patel, A., & Chauhan, H., 2007). Similarly, studies on the synthesis of 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides have demonstrated their positive inotropic evaluation, indicating potential applications in cardiac therapy (Liu, X.-K., Cui, X., Hong, L., Sun, L., Quan, Z.-S., & Piao, H., 2009).
Bioactive Metabolites and Antibacterial Agents
Research on bioactive metabolites from marine actinobacteria, such as Streptomyces sp., has led to the discovery of compounds with cytotoxic activities, highlighting the potential of marine-derived compounds in drug discovery and development (Sobolevskaya et al., 2007). Furthermore, the exploration of bacterial topoisomerase inhibitors, focusing on quinolone and pyridone antibacterial agents, underscores the importance of these compounds in developing new antibacterial therapies (Mitscher, L., 2005).
Antimicrobial and Anti-inflammatory Applications
Studies on the antimicrobial and anti-inflammatory performance of cyclizine derivatives on Wistar rats have provided valuable insights into the potential therapeutic applications of these compounds. The research indicates that modifications to the cyclizine molecule can enhance its effectiveness in reducing vascular permeability and inflammation (Ahmadi et al., 2012).
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-3-11-24(15-18-8-9-18)20(25)13-19-21(26)22-10-12-23(19)14-17-6-4-16(2)5-7-17/h4-7,18-19H,3,8-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFKSLHOALFARK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.